2-{[(2,4-Dimethylphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol typically involves the reaction of 2,4-dimethylphenylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(2,4-Dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(2,4-Dimethylphenyl)amino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{[(2,4-Dimethylphenyl)amino]methyl}phenol can be compared with similar compounds such as:
4-Chloro-2-{[(2,6-Dimethylphenyl)Imino]Methyl}Phenol: This compound has similar structural features but includes a chloro substituent, which can alter its chemical reactivity and biological activity.
({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid:
2,4-Bis(α,α-dimethylbenzyl)phenol: This compound has a similar phenolic structure but with different substituents, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
2-[(2,4-dimethylanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17/h3-9,16-17H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYRLCARLHHZJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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